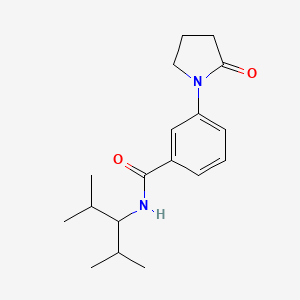

N-(1-isopropyl-2-methylpropyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar benzamide derivatives involves multi-step chemical processes, including the functionalization of aromatic rings and the introduction of pyrrolidinyl and isopropyl groups. Fluorinated benzamide neuroleptics have been synthesized starting from phenyl-propanol derivatives, showcasing the complexity and variability in the synthesis routes of benzamide compounds (Mukherjee, 1991). Another study elaborates on the synthesis of N-(3-methyl-1-pyrrolidinyl)-1-butan-oxo-benzenepropanamide, highlighting the steps involved in benzamide derivative synthesis (Wu Yue-dong & Tao Li-ming, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, substituted by various groups that influence the compound's properties and reactivity. Structural and conformational analysis of similar compounds has been conducted using techniques like NMR spectroscopy and molecular dynamics calculations, providing insights into the conformational heterogeneity and structural dynamics (Park et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including palladium-mediated C(sp3)-H bond activation, demonstrating the compound's reactivity and potential for further functionalization (Shih-Yun Chen et al., 2023). The oxidative metabolism of similar compounds, like procarbazine to its azo-derivative, illustrates the complex reaction pathways benzamide derivatives can undergo (Baggiolini et al., 1969).

科学的研究の応用

Metabolic Pathways and Disposition

A study by Renzulli et al. (2011) explored the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the compound's extensive metabolism and principal routes of elimination. This research provides insight into the drug's metabolic pathways, identifying major metabolites and their excretion routes, crucial for understanding the pharmacokinetics and dynamics of similar compounds Renzulli et al., 2011.

Diagnostic Imaging

Research on sigma receptor scintigraphy using derivatives of benzamide has shown potential in visualizing primary breast tumors in humans. This application is based on the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells, offering a non-invasive technique to assess tumor proliferation and potentially guide treatment strategies Caveliers et al., 2002.

Toxicological Profile

Occupational Exposure Markers

Studies on the urinary excretion of benzylmercapturic acid as a marker of occupational exposure to toluene suggest that certain benzamide derivatives can serve as biomarkers for environmental or occupational exposure to volatile organic compounds. This application is significant for monitoring workplace safety and assessing the health risks associated with solvent exposure Inoue et al., 2000.

特性

IUPAC Name |

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)17(13(3)4)19-18(22)14-7-5-8-15(11-14)20-10-6-9-16(20)21/h5,7-8,11-13,17H,6,9-10H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORRYIGIFISRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)